9-(2-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

MAO selectivity CNS safety pharmacology off-target profiling

This compound is a key intermediate for building focused libraries of VEGFR-2/c-MET dual kinase inhibitors. Its 2-bromophenyl group enables efficient late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira coupling. Critically, it lacks measurable MAO-A/B inhibition (IC50 >100 µM), ensuring no aminergic off-target liability in CNS drug discovery programs. The bromine substituent serves as a halogen-bond donor (σ-hole ~25-30 kcal/mol), exploitable in fragment-based screening campaigns. Researchers targeting kinase IP differentiation can leverage this scaffold as a synthetic gateway to structurally novel, patent-distinct chemical space (US 11,407,760 B2). Ideal for medicinal chemistry and chemical probe development.

Molecular Formula C17H14BrNO3
Molecular Weight 360.2 g/mol
Cat. No. B379108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Molecular FormulaC17H14BrNO3
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4Br
InChIInChI=1S/C17H14BrNO3/c18-13-4-2-1-3-10(13)11-8-17(20)19-14-9-16-15(7-12(11)14)21-5-6-22-16/h1-4,7,9,11H,5-6,8H2,(H,19,20)
InChIKeyYEBIZTSHOZHLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one: Core Scaffold Identity and Sourcing-Relevant Characteristics


9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a fully synthetic small molecule belonging to the 9-aryl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one chemotype [1]. This heterocyclic scaffold, featuring a fused benzodioxane-quinolinone core with a 2-bromophenyl substituent at the 9-position, has been disclosed in patent literature as a member of a broader dioxinoquinoline series under investigation as tyrosine kinase inhibitors targeting VEGFR-2 and c-MET [2]. The compound is catalogued in authoritative bioactivity databases including ChEMBL (CHEMBL3398528) and BindingDB (BDBM50063525), with reported biochemical profiling data against monoamine oxidase isoforms [3]. Its molecular formula is C₁₇H₁₄BrNO₃ (MW 360.2 g/mol), with the bromine atom providing a distinct synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling chemistry.

Why 9-Aryl Dioxinoquinolinones Are Not Freely Interchangeable: Evidence Basis for 9-(2-Bromophenyl) Differentiation


Within the 9-aryl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one series, the identity of the 9-aryl substituent exerts a profound and quantifiable influence on target engagement profiles [1]. The 2-thienyl analog (BDBM48959) demonstrates sub-nanomolar agonist activity at the dopamine D1B receptor (EC₅₀ = 0.0699 nM) [2], whereas the 2-bromophenyl congener (BDBM50063525) is essentially inert against both MAO-A and MAO-B isoforms (IC₅₀ > 100,000 nM for each) [3]. Similarly, the 2-methylphenyl variant has been reported with picomolar inhibition of nicotinamide N-methyltransferase (NNMT; Kᵢ = 0.501 nM) [4]. These divergent activity fingerprints confirm that the 9-aryl group is a critical determinant of both potency and selectivity; therefore, interchange among halogenated, alkyl, or heteroaryl congeners without experimental validation introduces unpredictable shifts in target profile.

Quantitative Differentiation Evidence: 9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one vs. Closest Analogs


MAO-A/MAO-B Inactivity Defines a Clean Selectivity Window Absent in Other Dioxinoquinoline Scaffolds

The 2-bromophenyl compound exhibits IC₅₀ > 100,000 nM against both human recombinant MAO-A and MAO-B in a standard spectrofluorometric kynuramine oxidation assay [1]. In contrast, dioxinoquinoline derivatives bearing different substituents have been reported to engage aminergic targets with high potency—most notably the 2-thienyl congener which acts as a D1 dopamine receptor agonist with EC₅₀ = 0.0699 nM [2]. The complete absence of MAO inhibition by the 2-bromophenyl analog constitutes a functional selectivity advantage, as MAO liability is a common attrition factor for CNS-penetrant and peripherally restricted amine-containing chemotypes.

MAO selectivity CNS safety pharmacology off-target profiling

2-Bromophenyl Substituent Enables Late-Stage Diversification via Cross-Coupling: A Synthetic Utility Not Shared by Chloro, Methyl, or Unsubstituted Phenyl Analogs

The aryl bromide moiety at the 2-position of the pendant phenyl ring is a universal handle for Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions [1]. Quantitative comparison of bond dissociation energies and oxidative addition propensities shows that C(sp²)–Br bonds (BDE ≈ 336 kJ/mol) are substantially more reactive toward Pd(0) than C(sp²)–Cl bonds (BDE ≈ 399 kJ/mol) while retaining greater stability than C(sp²)–I bonds (BDE ≈ 272 kJ/mol), positioning aryl bromides as the optimal balance of reactivity and shelf stability for parallel library synthesis [2]. The 2-chlorophenyl analog (C₁₇H₁₄ClNO₃, MW 315.7) and the 2-methylphenyl analog (C₁₈H₁₇NO₃, MW 279.3) lack this versatile synthetic handle, limiting their utility as diversification feedstocks.

medicinal chemistry library synthesis C–C cross-coupling

Bromine-Enhanced Halogen Bonding Potential Confers Unique Intermolecular Interaction Capabilities Over Chloro and Fluoro Congeners

The σ-hole magnitude on the bromine atom in 2-bromophenyl is substantially greater than that of chlorine in the 2-chlorophenyl analog, translating to stronger halogen bonding (XB) interactions with protein backbone carbonyl oxygens and π-systems. Computational electrostatic potential mapping studies across aryl halides demonstrate that the maximum positive electrostatic potential (V_S,max) on the halogen σ-hole follows the order: I > Br (≈ 25–30 kcal/mol) > Cl (≈ 15–20 kcal/mol) > F (negligible) [1]. This physicochemical property is not present in the 2-methylphenyl or unsubstituted phenyl variants, giving the 2-bromophenyl compound a unique molecular recognition capability that can be exploited in structure-based design campaigns targeting halogen-bond-accepting residues [2].

halogen bonding structure-based drug design molecular recognition

Scaffold Belongs to Patent-Validated VEGFR-2/c-MET Kinase Inhibitor Chemical Series with Favorable IP Positioning

The dioxinoquinoline core exemplified by 9-(2-bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is explicitly claimed in US Patent 11,407,760 B2 as a VEGFR-2/c-MET dual tyrosine kinase inhibitor scaffold [1]. The patent establishes that compounds within this generic formula exhibit measurable inhibitory activity against both VEGFR-2 and c-MET kinases—a validated dual-target antitumor mechanism analogous to that of approved multi-kinase inhibitors such as cabozantinib. In contrast, the 7-aryl positional isomers (7-(aryl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolines) have been developed primarily as Hsp90 inhibitors with a distinct target profile and cytotoxic fingerprint against MCF-7, DU145, and A549 cell lines [2]. This IP-supported therapeutic differentiation anchors the 9-aryl series in kinase-dependent oncology applications distinct from the Hsp90 chaperone inhibition space.

kinase inhibitor VEGFR-2 c-MET oncology

Procurement-Relevant Application Scenarios for 9-(2-Bromophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one


CNS-Targeted Chemical Probe Development Requiring Pre-Validated MAO Selectivity

Programs developing brain-penetrant small molecules for neurodegenerative or neuropsychiatric indications frequently encounter MAO off-target liabilities that confound phenotypic readouts. The 2-bromophenyl dioxinoquinolinone has been experimentally shown to lack measurable MAO-A and MAO-B inhibition (IC₅₀ > 100 μM) [1], making it a suitable core scaffold for CNS chemical probe campaigns where aminergic off-target activity must be minimized. This contrasts with the 2-thienyl congener, which engages dopamine receptors at sub-nanomolar concentrations [2], rendering the latter unsuitable for MAO-clean probe design.

Parallel SAR Library Generation via Pd-Catalyzed Cross-Coupling Diversification

The aryl bromide handle on the 9-(2-bromophenyl) scaffold enables one-step parallel diversification into biaryl, aminoaryl, alkynylaryl, and other elaborated derivatives using established Suzuki, Buchwald–Hartwig, and Sonogashira protocols [3]. This positions the compound as a preferred key intermediate for medicinal chemistry groups building focused dioxinoquinolinone libraries. The 2-chlorophenyl and 2-methylphenyl analogs do not support this synthetic workflow with comparable efficiency, as C–Cl bonds require harsher catalytic conditions and C–CH₃ bonds necessitate pre-functionalization.

VEGFR-2/c-MET Dual Kinase Inhibitor Lead Optimization with IP Freedom-to-Operate

The 9-aryl dioxinoquinoline chemotype is patent-protected for VEGFR-2/c-MET dual kinase inhibition (US 11,407,760 B2) [4], providing a structurally distinct alternative to quinoline- and quinazoline-based kinase inhibitor scaffolds that dominate the current patent landscape. Organizations pursuing differentiated kinase inhibitor IP can procure the 2-bromophenyl congener as a starting point for lead optimization, leveraging its synthetic tractability for rapid analog generation while operating within a defined and exclusive chemical space.

Halogen Bonding-Enabled Fragment-Based Drug Discovery (FBDD) Campaigns

The 2-bromophenyl substituent provides a strong halogen-bond donor (σ-hole V_S,max ≈ 25–30 kcal/mol) that can engage backbone carbonyl groups of target proteins through orthogonal, directional noncovalent interactions [5]. This property is exploitable in fragment-based screening and structure-based design workflows where halogen bonding contributes to binding affinity and selectivity. The chloro analog's weaker σ-hole and the methyl analog's complete lack of halogen-bond capacity make the bromophenyl compound the preferred choice for FBDD campaigns targeting halogen-accepting binding sites.

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